molecular formula C24H37N5O3S3 B1667283 Biotin-HPDP CAS No. 129179-83-5

Biotin-HPDP

货号: B1667283
CAS 编号: 129179-83-5
分子量: 539.8 g/mol
InChI 键: QLPHBNRMJLFRGO-YDHSSHFGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

生物素-HPDP,也称为N-[6-(生物素酰胺基)己基]-3'-(2'-吡啶基二硫代)丙酰胺,是一种膜可渗透的生物素标记试剂。它广泛应用于生化研究中,因为它能够与巯基(-SH)基团反应,形成可逆的二硫键。 这种特性使其特别适用于标记和纯化含有巯基的蛋白质和其他分子 .

准备方法

合成路线和反应条件: 生物素-HPDP 是通过一个多步骤过程合成的,该过程涉及生物素与吡啶基二硫醇化合物的反应。合成通常包括以下步骤:

    生物素的活化: 生物素首先通过与合适的活化剂反应来活化,形成中间体。

    偶联反应: 活化的生物素中间体然后与吡啶基二硫醇化合物反应,形成生物素-HPDP。

    纯化: 最终产物使用色谱技术进行纯化,以获得高纯度的生物素-HPDP。

工业生产方法: 在工业环境中,生物素-HPDP 的生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和纯化系统以确保一致的质量和产量。 反应条件经过优化,以最大限度地提高偶联反应的效率并最大限度地减少副产物的形成 .

化学反应分析

Reaction Mechanism

Biotin-HPDP undergoes thiol-disulfide exchange with sulfhydryl groups through its 2-pyridyldithio moiety:

Biotin HPDP+R SHBiotin S S R+Pyridine 2 thione\text{Biotin HPDP}+\text{R SH}\rightarrow \text{Biotin S S R}+\text{Pyridine 2 thione}

This reaction displaces pyridine-2-thione, which absorbs strongly at 343 nm (ε=8.03×103M1cm1\varepsilon =8.03\times 10^3\,\text{M}^{-1}\text{cm}^{-1}) , enabling real-time reaction monitoring. The resulting disulfide bond provides stability under physiological conditions while remaining reversible via reducing agents like DTT .

Reaction Parameters

Optimal conditions and critical parameters for this compound reactions are summarized below:

ParameterOptimal Value/RangeSignificance
pH7.0–8.0 ( )Maximizes specificity for sulfhydryl groups; avoids hydrolysis or side reactions.
Temperature25°C ( )Standard room-temperature incubation for 1 hour ensures complete reaction.
SolubilityDMSO/DMF ( )Pre-dissolution in aprotic solvents ensures reagent stability and activity.
Molar Excess10–20× ( )Ensures complete biotinylation of target thiols.
Interfering AgentsThiols, reducing agentsMust be excluded from buffers to prevent premature reaction quenching .

Reversibility and Cleavage

The biotin–protein disulfide bond can be selectively cleaved using 50 mM DTT or other thiol-based reductants :

Biotin S S R+DTTBiotin SH+R SH+Oxidized DTT\text{Biotin S S R}+\text{DTT}\rightarrow \text{Biotin SH}+\text{R SH}+\text{Oxidized DTT}

This reversibility is critical for applications requiring protein recovery, such as pull-down assays followed by elution under non-denaturing conditions .

Quantification and Monitoring

The release of pyridine-2-thione during the reaction allows precise quantification using UV-Vis spectroscopy:

PropertyValueApplication
λmax\lambda_{\text{max}}343 nm ( )Wavelength for absorbance measurement.
Extinction Coefficient8.03×103M1cm18.03\times 10^3\,\text{M}^{-1}\text{cm}^{-1} ( )Used to calculate reaction completion.

Specificity and Limitations

  • Specificity : Minimal cross-reactivity with amines or histidines at pH 7–8 .

  • Limitations :

    • Requires free sulfhydryls (reduced cysteines).

    • Hydrolysis occurs at pH >8.5, reducing efficiency .

    • Insoluble in aqueous buffers without organic solvents .

This compound remains a gold-standard reagent for reversible, site-specific biotinylation, balancing specificity with practical versatility in biochemical assays .

科学研究应用

Protein Labeling and Purification

Biotin-HPDP is extensively used for labeling proteins, allowing researchers to track and purify specific proteins from complex mixtures. The biotin moiety binds strongly to avidin or streptavidin, facilitating the isolation of labeled proteins through affinity chromatography.

Case Study: Protein Purification
In a study involving β-D-galactosidase, researchers demonstrated that biotinylation using this compound resulted in efficient purification of the enzyme. The process involved incubating the protein with this compound, followed by affinity purification using streptavidin-coated beads .

RNA Analysis

This compound has been employed in RNA studies, particularly in the context of analyzing RNA turnover and transcriptome profiling. It allows for the selective labeling of RNA molecules, which can then be enriched for sequencing or other analyses.

Case Study: RNA Turnover Studies
A study reported that using this compound for labeling s4U-RNA was less efficient compared to alternative methods like MTS-biotin. However, it still provided valuable insights into RNA dynamics and turnover rates within cells . The research highlighted the importance of optimizing labeling conditions to enhance sensitivity and reduce length bias in RNA enrichment.

Development of Biosensors

This compound is also utilized in the development of biosensors, where its ability to form stable complexes with biomolecules is exploited for detecting specific analytes.

Case Study: Gold Nanoparticle Sensors
Research has shown that this compound can be used to functionalize gold nanoparticles, creating biosensors capable of detecting proteins with high specificity. The reversible nature of the disulfide bond allows for regeneration of the sensor surface after use .

Comparative Data on Biotinylation Efficiency

The efficiency of biotinylation reagents can vary significantly based on their chemical structure and reaction conditions. Below is a comparison table highlighting key attributes of this compound versus other biotinylation reagents.

ReagentReaction TypeEfficiencyCleavage MethodApplications
This compoundDisulfide bondModerateReducing agents (e.g., DTT)Protein labeling, RNA studies
MTS-biotinDisulfide bondHighReducing agentsRNA studies
NHS-biotinAmine couplingHighNot applicableGeneral protein labeling

相似化合物的比较

生物活性

Biotin-HPDP (N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide) is a versatile biotinylating agent widely used in biological research for the detection and analysis of proteins, particularly in the context of S-nitrosylation and protein labeling. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

This compound functions primarily through the formation of mixed disulfides with free thiols on proteins. This reaction enables the specific labeling of proteins that are S-nitrosylated, a post-translational modification where a nitric oxide (NO) group is added to a cysteine residue. The biotin tag allows for subsequent purification and detection using streptavidin-based methods.

Biotin Switch Technique (BST)

The Biotin Switch Technique is a critical method that utilizes this compound to detect S-nitrosylated proteins. The procedure involves three main steps:

  • Blocking Free Thiols : Proteins are treated with methyl methanethiosulfonate (MMTS) to block free thiols.
  • Reduction of S-Nitrosothiols : Ascorbate is used to reduce S-nitrosothiols back to free thiols.
  • Biotinylation : The newly formed thiols are labeled with this compound, allowing for detection through immunoblotting or affinity purification .

Applications in Research

This compound has been employed in various studies to investigate protein modifications and their implications in cellular processes:

  • Detection of S-Nitrosylation : Research has shown that this compound effectively labels S-nitrosylated proteins, facilitating the study of their roles in physiological and pathological conditions. For instance, dysregulated S-nitrosylation of proteins like the ryanodine receptor has been linked to cardiac arrhythmias .
  • Neuroprotection Studies : In neurotoxic environments, this compound has been utilized to assess the neuroprotective effects of compounds by measuring their ability to induce S-nitrosylation in neuronal cells. This approach provides insights into potential therapeutic strategies for neurodegenerative diseases .

1. RNA Labeling Efficiency

A study compared the efficiency of this compound with other biotinylating agents for labeling RNA. It was found that while HPDP-biotin showed some bias towards longer RNA molecules, it was less effective than MTS-biotin in enriching human transcriptomes from HEK293T cells. This highlights the importance of choosing appropriate labeling reagents based on specific experimental needs .

2. S-Nitrosylation Detection in Brain Extracts

In another study, brain extracts were treated with nitrosothiol donors and analyzed using the BST with this compound. The results demonstrated that specific proteins could be selectively labeled and detected, providing a clearer understanding of their functional roles in signaling pathways influenced by nitric oxide .

Data Table: Comparison of Biotinylating Agents

FeatureThis compoundMTS-BiotinOther Agents
ReactivityModerateHighVariable
SpecificityHigh for thiolsModerateDepends on agent
ApplicationS-NitrosylationGeneral biotinylationVarious
Detection MethodImmunoblottingImmunoblottingVaries

属性

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHBNRMJLFRGO-YDHSSHFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580280
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129179-83-5
Record name 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Biotin-HPDP and what is its primary use in research?

A1: this compound (N-(6-[Biotinamido]hexyl)-3'-(2'-pyridyldithio)propionamide) is a heterobifunctional crosslinker frequently employed in research for labeling and detecting biomolecules. Its structure allows it to react with sulfhydryl groups (-SH) on proteins and other biomolecules, forming a stable disulfide bond. The biotin moiety enables the labeled molecules to be easily detected or purified using avidin-biotin interactions, which are known for their high affinity and specificity. [, , , , , ]

Q2: How does this compound interact with its target molecules?

A2: this compound reacts specifically with free sulfhydryl groups, primarily those found on cysteine residues within proteins. The reaction involves the thiol group (-SH) of the cysteine residue attacking the disulfide bond within this compound. This nucleophilic attack leads to the cleavage of the disulfide bond and the formation of a new disulfide bond between the biotinylated portion of this compound and the target cysteine residue. [, , ]

Q3: How does the concentration of this compound impact its use in nanoparticle-based detection systems?

A4: In a study utilizing gold nanoparticles for biomolecule detection on a quartz crystal microbalance (QCM), researchers found that controlling the biotin density on the gold nanoparticle surface was critical for preventing non-specific aggregation. The study showed that a concentration of 10 μM this compound was crucial for maintaining good dispersion and long-term stability of the biotin-conjugated gold nanoparticles. This controlled modification allowed for the development of a highly sensitive detection system for streptavidin, achieving a detection limit of 1 ng/mL. []

Q4: Are there any studies demonstrating the impact of pH on the reaction kinetics of this compound?

A5: Research investigating the kinetics of coupling reactions using this compound with guanosine-5'-monothiophosphate (GMPS) and 5'-GMPS-primed RNA as substrates revealed a significant pH dependency. The study found that the second-order rate constant (k2) for the reaction between this compound and GMPS increased significantly as the pH decreased. For instance, lowering the pH from 8 to 4 resulted in a 67-fold increase in the k2 value. This highlights the importance of pH control for optimizing modification reactions involving this compound. []

Q5: How is this compound used to study the effects of S-nitrosylation on protein function?

A6: this compound is a valuable tool in the biotin switch technique, a method for detecting S-nitrosylated proteins. This technique is particularly useful for understanding how nitric oxide (NO) modifies protein function through S-nitrosylation. In studies focusing on the regulation of glucokinase (GK) activity in pancreatic β cells, this compound was instrumental in demonstrating that insulin stimulates NO production, leading to GK S-nitrosylation. [, , , ] This modification was found to affect GK's association with secretory granules and its overall conformation. Further, the study revealed that mutating the cysteine residue targeted by S-nitrosylation altered GK's subcellular localization, emphasizing the role of this modification in regulating GK activity. [, , , ]

Q6: Can this compound be used to study protein glutathionylation?

A7: Yes, this compound is a key component in identifying and quantifying proteins that undergo S-glutathionylation, a reversible post-translational modification influenced by redox signaling. Researchers studying the effects of hydrogen peroxide (H2O2) on African trypanosomes used this compound to label and enrich glutathionylated proteins. This approach, coupled with mass spectrometry, helped identify specific proteins exhibiting H2O2-induced changes in glutathionylation levels. []

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